2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-chlorophenyl ethyl group at position 3, a sulfanyl-linked acetamide moiety at position 2, and a 2-ethoxyphenyl group on the acetamide. Thieno[3,2-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and neurotransmitter receptors . The sulfanyl acetamide group enhances solubility and bioavailability, while the 4-chlorophenyl and 2-ethoxyphenyl substituents modulate lipophilicity and target binding .
Properties
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-2-31-20-6-4-3-5-18(20)26-21(29)15-33-24-27-19-12-14-32-22(19)23(30)28(24)13-11-16-7-9-17(25)10-8-16/h3-10,12,14H,2,11,13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXNNOJTLSNTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the ethoxyphenylacetamide moiety: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it can be investigated for drug development, particularly in targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Target Specificity : The target compound’s 4-chlorophenyl ethyl group may enhance affinity for lipid kinases (e.g., PI3K) or neurotransmitter receptors, as seen in structurally related compounds .
- Anticonvulsant Potential: Unlike ’s pyrazole-substituted analogs, the target compound’s ethoxyphenyl group may reduce neurotoxicity while retaining efficacy in MES/scPTZ models .
Biological Activity
The compound 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and a sulfanylacetamide moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 504.44 g/mol. The structure includes functional groups that are essential for its biological activity, such as the chlorophenyl and ethoxyphenyl groups.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity , particularly against prostate and colorectal cancer cell lines. The mechanism of action appears to involve the modulation of specific molecular targets within cancer cells, potentially affecting pathways related to cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity . It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
Table 2: Antimicrobial Activity Data
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Active | 32 µg/mL |
| Staphylococcus aureus | Active | 16 µg/mL |
| Candida albicans | Moderate | 64 µg/mL |
The biological activity of 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is believed to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptors that play a role in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Research Findings and Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Prostate Cancer Models : In vitro studies using multicellular spheroids demonstrated enhanced penetration and efficacy compared to traditional monolayer cultures. This indicates the compound's potential for use in more complex biological systems .
- Combination Therapy Studies : Research indicates that when used in combination with other chemotherapeutic agents, this compound may enhance overall therapeutic efficacy while reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
